N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chlorobenzohydrazide with 3,4-dimethylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Research indicates its potential use as a pharmacophore in the development of new drugs for treating infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and chlorophenyl group contribute to its binding affinity with enzymes and receptors. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 1-(4-Benzimidazol-1-yl-phenyl)-3-(2,4-dimethoxyphenyl-propen-1-one)
Comparison: N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-7-8-12(9-11(10)2)15(22)19-17-21-20-16(23-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFLGBZUJMZCPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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